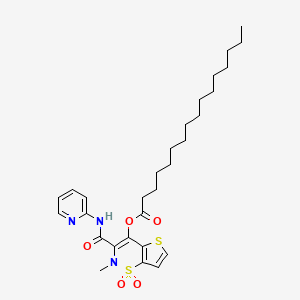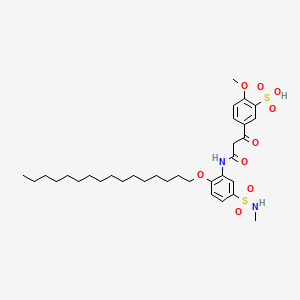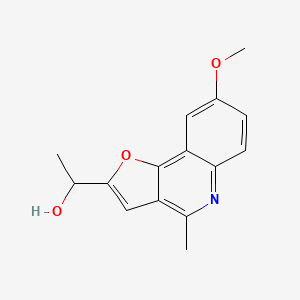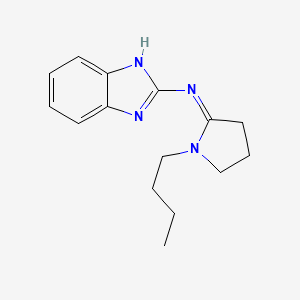
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- typically involves multiple steps. One common method includes the reaction of a substituted benzenesulfonamide with a butylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar sulfonamide structure but with different substituents, leading to different biological activities.
Benzenesulfonamide, N-butyl-: Another similar compound with a butyl group, which also exhibits unique properties.
Uniqueness
Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .
Propiedades
Número CAS |
81514-29-6 |
|---|---|
Fórmula molecular |
C20H26N4O8S2 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
1-butyl-3-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-14-16(24(26)27)7-10-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25) |
Clave InChI |
IGJJJAPELSTCST-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


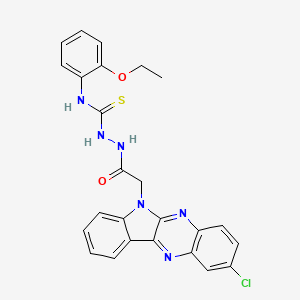
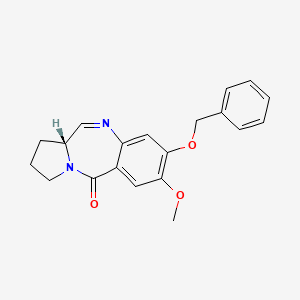
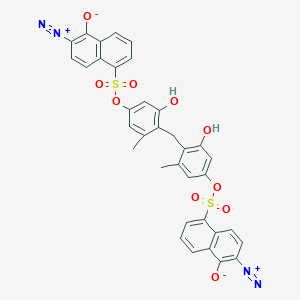
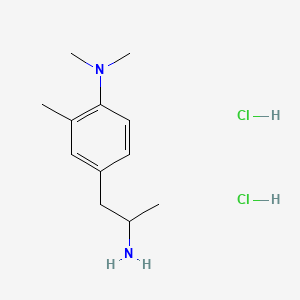

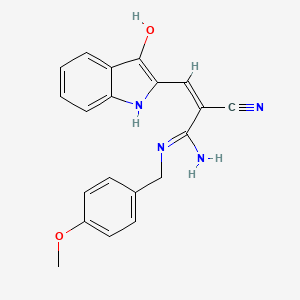
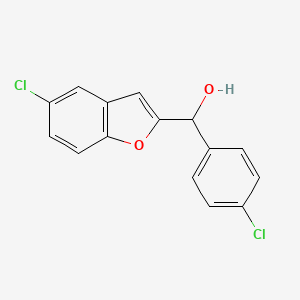
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)

